Product packaging for Hexachlorocyclohexane(Cat. No.:CAS No. 6108-11-8)

Hexachlorocyclohexane

Cat. No.: B3416730
CAS No.: 6108-11-8
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Description

Hexachlorocyclohexane (HCH) is a synthetic organochlorine pesticide that exists as a complex mixture of multiple stereoisomers due to the spatial arrangement of chlorine atoms around its cyclohexane ring . The technical-grade material, produced by the photochlorination of benzene, is typically composed of 60-70% α-HCH, 5-12% β-HCH, 10-15% γ-HCH (Lindane), and 6-10% δ-HCH, among other minor components . Only the gamma-isomer (Lindane) possesses significant insecticidal activity, acting as a GABA-gated chloride channel antagonist in the nervous system, leading to contact and stomach action in insects . This compound is a critical standard in environmental and toxicological research. As a Persistent Organic Pollutant (POP) listed in the Stockholm Convention, it is a model compound for studying long-term environmental fate, bioaccumulation, and ecological risk assessment, particularly in soil and aquatic systems . Its persistence, toxicity, and historical large-scale use, especially in China, make it a prime subject for monitoring and remediation studies . Research applications also include investigating the differential toxicity and environmental behavior of its various isomers . This compound is highly toxic and poses serious risks to human health and ecosystems . It is classified as a dangerous good for transport. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B3416730 Hexachlorocyclohexane CAS No. 6108-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Environmental Distribution and Fate of Hexachlorocyclohexane

Atmospheric Transport and Deposition of Hexachlorocyclohexane (B11772) Isomers

The atmosphere serves as a primary pathway for the long-range transport of HCH isomers. Their physical and chemical properties govern their movement and persistence in the atmospheric environment.

HCH isomers are characterized by their relatively high volatility, which facilitates their entry into the atmosphere from soil and water surfaces. acs.orgresearchgate.net This volatility is a key factor in their potential for widespread global distribution. cdc.gov Once in the atmosphere, HCH can exist in both the vapor and particulate phases. cdc.govnih.gov The tendency of these compounds to evaporate and be transported through the air has resulted in their detection in remote areas, including the Arctic. acs.orgresearchgate.net The process, often termed "global distillation" or the "grasshopper effect," involves the repeated evaporation in warmer regions and condensation in colder climates, leading to their accumulation in polar regions. copernicus.orgresearchgate.net

The different isomers of HCH exhibit varying degrees of volatility, which influences their transport dynamics. For instance, α-HCH is the most abundant isomer found in the atmosphere in remote regions. copernicus.org The global usage patterns of technical HCH and lindane (γ-HCH) have a direct impact on the atmospheric concentrations observed in distant locations. sswm.info

Volatility of HCH Isomers

This table summarizes the relative volatility of the common HCH isomers, a key factor in their atmospheric transport.

IsomerRelative VolatilityImplication for Transport
α-HCHHighProne to long-range atmospheric transport, often the most abundant isomer in remote air.
γ-HCH (Lindane)HighSubject to global transport, though usage patterns significantly influence atmospheric levels.
β-HCHLowerLess volatile, leading to shorter transport distances and greater accumulation in soil and biota.
δ-HCHModerateContributes to the overall atmospheric burden of HCH.

The persistence of HCH isomers in the atmosphere is determined by their atmospheric lifetime, which is influenced by various degradation and removal processes. HCH has a long atmospheric lifetime but can be removed by photodegradation with hydroxyl radicals, as well as by wet and dry deposition. cdc.govnih.gov

Photodegradation with Hydroxyl Radicals: In the troposphere, the primary chemical degradation pathway for HCH isomers is their reaction with hydroxyl (OH) radicals. This photochemical process breaks down the HCH molecules, limiting their persistence in the atmosphere.

Wet and Dry Deposition: HCH can be removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through both wet and dry deposition. Wet deposition occurs when HCH is scavenged by precipitation (rain or snow), while dry deposition involves the settling of HCH-laden particles or the direct absorption of gaseous HCH by surfaces. cdc.gov These deposition processes are significant for transferring HCH from the atmosphere to other environmental compartments. uva.es

The combination of volatility and persistence allows HCH isomers to undergo long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic and Antarctic. acs.orgresearchgate.netuva.es This transport occurs over vast distances from the temperate and tropical regions where they were predominantly used. researchgate.net

Several studies have documented the presence of HCH in the Arctic air, snow, and biota, confirming the efficiency of the atmospheric pathway. cdc.govjeionline.org The "cold condensation" effect explains the tendency of semi-volatile compounds like HCH to accumulate in colder regions. copernicus.org As air masses move towards the poles and cool, the solubility of HCH in water increases, and its vapor pressure decreases, leading to enhanced deposition. nih.govresearchgate.net The ratio of α-HCH to γ-HCH can be used as a tracer to track the global transport of these compounds. acs.orgresearchgate.net

Research has shown a strong correlation between global emissions of α-HCH and its concentrations in the Arctic air, indicating that atmospheric long-range transport was the dominant pathway for its entry into the Arctic environment. jeionline.org Even after the use of technical HCH was banned in many countries, the legacy of its past use continues to be a source of these compounds to remote regions through revolatilization from secondary sources like soil and oceans. sswm.info

The exchange of HCH between the atmosphere and the ocean is a critical component of its global cycling. This air-sea gas exchange can act as both a source and a sink for atmospheric HCH, depending on the concentration gradient between the two compartments. awi.de

The direction of the net flux is determined by the fugacity, or the escaping tendency, of HCH in the air and surface water. When the fugacity in the air is higher than in the water, net deposition occurs. Conversely, when the fugacity in the water is higher, net volatilization to the atmosphere takes place. awi.denih.gov

Studies have shown that the direction of air-sea exchange has shifted over time due to changes in global HCH emissions. For example, in the Arctic, the decline in atmospheric α-HCH concentrations has led to a reversal of the air-sea gas exchange, with the ocean now acting as a source of α-HCH to the atmosphere in some regions. sswm.infoawi.de This dynamic process of deposition and re-emission, known as "multi-hop transport," contributes to the long-term persistence and widespread distribution of HCH. copernicus.org

Factors Influencing Air-Sea Gas Exchange of HCH

This table outlines the key factors that control the direction and magnitude of HCH exchange between the atmosphere and the ocean.

FactorDescriptionImpact on Exchange
Atmospheric ConcentrationThe amount of HCH present in the air.Higher air concentrations drive deposition into the ocean.
Seawater ConcentrationThe amount of HCH dissolved in the surface ocean.Higher water concentrations lead to volatilization into the atmosphere.
TemperatureAffects the Henry's Law constant, which governs the partitioning between air and water.Higher temperatures generally favor volatilization.
Wind SpeedInfluences the rate of gas transfer across the air-sea interface.Higher wind speeds enhance the rate of both deposition and volatilization.
Biological ActivityMicrobial degradation in seawater can reduce HCH concentrations, promoting deposition.Increased degradation in water can lead to the ocean acting as a sink.

To better understand and predict the long-range transport and environmental fate of HCH, scientists utilize sophisticated computer models. One such model is the Danish Eulerian Hemispheric Model for Persistent Organic Pollutants (DEHM-POP). copernicus.orgresearchgate.net

These models simulate the complex processes involved in the atmospheric lifecycle of HCH, including:

Emissions: Incorporating data on historical and current HCH usage to estimate releases into the atmosphere.

Transport: Using meteorological data to simulate the movement of HCH with air masses.

Chemical Transformation: Modeling the degradation of HCH through reactions with atmospheric oxidants like hydroxyl radicals.

Deposition: Simulating the removal of HCH from the atmosphere via wet and dry deposition.

Surface Exchange: Accounting for the exchange of HCH between the atmosphere and various surfaces like soil, vegetation, and oceans. copernicus.org

The DEHM-POP model has been specifically used to study the atmospheric transport of α-HCH in the Northern Hemisphere. copernicus.orgcopernicus.org By comparing model outputs with long-term monitoring data from remote locations, researchers can validate and refine their understanding of the key processes governing the global distribution of HCH. These models are essential tools for assessing the effectiveness of international regulations aimed at reducing the environmental impact of persistent organic pollutants like HCH.

Occurrence and Behavior in Aquatic Environments

Once deposited from the atmosphere or introduced through runoff from contaminated soils, HCH isomers become part of aquatic ecosystems. Their behavior in these environments is governed by their physical-chemical properties and susceptibility to various fate processes. HCH isomers are generally more water-soluble and volatile compared to other organochlorine pesticides like DDT. dss.go.th This explains their widespread detection in various aquatic compartments, including water, sediment, and biota. dss.go.th

Biodegradation is considered the primary decomposition process for HCH in both soil and water. cdc.govnih.gov However, hydrolysis and photolysis can also contribute to its degradation to a lesser extent. cdc.gov The rates of these degradation processes are dependent on ambient environmental conditions. cdc.govnih.gov In aquatic systems, the biological half-life of γ-HCH has been estimated to be approximately 16.7 days in a mesocosm study. nih.gov

Detection in Surface Water, Groundwater, and Sediments

This compound (HCH), a persistent organic pollutant, has been identified in various environmental compartments, including surface water, groundwater, and sediments, largely due to its historical use as a pesticide and the improper disposal of manufacturing wastes. cdc.govresearchgate.net

Surface Water: HCH isomers have been detected in surface waters globally. For instance, in the Great Lakes region, historical atmospheric deposition was a significant source, with Lake Ontario receiving an estimated 7 kg/year of α-HCH and less than 2 kg/year of γ-HCH from suspended sediment loading from the Niagara River between 1979 and 1981. cdc.gov Urban stormwater runoff has also contributed to HCH contamination in surface waters, with concentrations in the parts per billion to parts per trillion range. cdc.gov In 1982, α- and γ-HCH were detected in urban runoff in Denver, Colorado, and Washington, D.C. cdc.gov More recent monitoring in the United States between 1978 and 2006 detected α-HCH in 0.5% of 35,766 surface water samples, with concentrations ranging from 2.93x10⁻⁵ to 55,000 ng/L. nih.gov

Groundwater: Groundwater contamination by HCH is a significant concern, particularly near former manufacturing or disposal sites. cdc.gov Leaching from contaminated soil is a primary pathway for HCH to enter groundwater. cdc.gov For example, at a former pesticide packaging facility in Florida where HCH wastes were disposed of in unlined trenches, groundwater concentrations for α-, γ-, and δ-HCH ranged from 30 to 420 μg/L. cdc.gov In a coastal northeastern Florida facility, α-HCH concentrations as high as 500 μg/L were found in the groundwater beneath the historical source area. nih.govacs.org Monitoring data from across the United States between 1981 and 2006 showed α-HCH in 0.3% of 16,493 groundwater samples, with concentrations ranging from 1.1 to 5,000 ng/L. nih.gov The presence of HCH in groundwater is influenced by hydrogeological conditions, with anaerobic reducing conditions and longer travel times potentially favoring biodegradation. nih.govacs.org

Sediments: Due to their chemical properties, HCH isomers tend to adsorb to sediments in aquatic environments. In the Canadian Great Lakes Basin, γ-HCH was detected in the sediment portion of urban runoff at a mean concentration of 0.0035 mg/kg. cdc.gov Sediment samples from the Gallego River in Spain, downstream from a lindane factory, showed HCH concentrations ranging from 7.04 to 102.64 ppb. nih.gov Similarly, surface sediments from Lake Garda, Italy, contained HCH at concentrations of 3.19 to 5.02 ng/g dry weight. nih.gov The strong adsorption of HCH isomers onto soil and sediment particles can restrict their microbial degradation under anaerobic conditions. nih.gov

The following table provides a summary of HCH detection in various water sources:

Water Solubility and Partitioning

The environmental behavior of this compound (HCH) isomers is significantly influenced by their water solubility and partitioning properties. While generally having low aqueous solubility, the different isomers exhibit varying degrees of solubility, which affects their distribution in aquatic systems. nih.govepa.gov

The water solubility of γ-HCH (lindane) is reported to be 7.3 ppm at 25°C. epa.gov The solubility of different HCH isomers at 20°C is as follows: α-HCH at 10 ppm, β-HCH at 5 ppm, and γ-HCH at 10 ppm. epa.gov This relatively low water solubility contributes to their persistence in the environment. nih.gov Despite this, HCH has a slight tendency to dissolve and remain in the water column. cdc.gov

The octanol-water partition coefficient (Kow) is a key parameter for understanding the partitioning behavior of organic compounds. A higher log Kow value indicates a greater tendency for a chemical to partition into organic phases, such as sediments and biota, rather than remaining in the water. The log Kow values for α-, β-, and γ-HCH isomers indicate a strong predisposition for these compounds to accumulate in organisms. researchgate.net

The partitioning behavior of HCH isomers is complex, with studies showing that β-HCH has a distinctly different partition behavior compared to α- and γ-HCH. researchgate.net The spatial arrangement of chlorine atoms in the different isomers influences their partitioning. nih.gov

The following table summarizes the water solubility of HCH isomers:

Sorption to Sediments and Suspended Particulate Matter

The tendency of this compound (HCH) isomers to adsorb to sediments and suspended particulate matter is a critical factor in their environmental distribution and persistence. cdc.gov This sorption process is largely governed by the organic carbon content of the soil or sediment. cdc.gov

The organic carbon-water partition coefficient (Koc) is used to quantify the sorption of organic chemicals to soil and sediment. Higher Koc values indicate stronger sorption. For γ-HCH, Koc values have been reported to range from 641 to 3,362, indicating low to moderate mobility in soils. cdc.gov In a sandy soil with low organic carbon, the Koc of γ-HCH was measured as 3,362. cdc.gov Conversely, in a mineral soil with higher organic carbon, the Koc was 832. cdc.gov A very high Koc value of 54,000 was reported for a mixture of HCH isomers in a soil from Nagpur, India, with low organic carbon content, suggesting very strong sorption. cdc.gov

The presence of black carbon from incomplete combustion in soils can also impact the sorption affinity of HCH isomers, with a preference for partitioning to black carbon in the order of α-HCH > β-HCH > δ-HCH. cdc.gov

Desorption experiments have shown that the different isomers have varying desorption capacities, with the order being α- ≥ γ- > δ- > β-HCH. cdc.gov This indicates that β-HCH is the most strongly sorbed and least likely to be released back into the water column. The strong adsorption of HCH to soil and sediment particles is a limiting factor for its bioavailability and microbial degradation. cdc.gov

Leaching to Groundwater

The potential for this compound (HCH) to leach from soil and contaminate groundwater is a significant environmental concern. cdc.gov The mobility of HCH in soil and its subsequent leaching to groundwater are influenced by its water solubility and its tendency to adsorb to soil particles. cdc.gov

Although adsorption to soil is a more dominant process for γ-HCH, leaching to groundwater can and does occur, especially in soils with low organic carbon content. cdc.gov Groundwater sediments with less than 0.1% organic carbon are not sufficient to prevent HCH contamination. cdc.gov Monitoring studies have confirmed the migration of γ-HCH to groundwater. cdc.gov

For instance, at a former pesticide facility in Florida, the disposal of γ-HCH wastes in unlined trenches led to groundwater contamination. cdc.gov Similarly, at a site in coastal northeastern Florida, high concentrations of α-HCH were observed in the groundwater. nih.govacs.org

The persistence of HCH isomers in soil, particularly the β-isomer, increases the long-term risk of groundwater contamination. cdc.gov While γ-HCH has low to moderate mobility in most soils, its presence in groundwater highlights the importance of considering site-specific soil properties and historical land use when assessing the risk of contamination. cdc.gov

Persistence and Distribution in Terrestrial Ecosystems

Soil Contamination from Historical Usage and Waste Disposal

Widespread historical use of this compound (HCH) as a pesticide and the improper disposal of waste from its production have led to significant and persistent contamination of terrestrial ecosystems. cdc.govresearchgate.net An estimated 4 to 7 million tonnes of HCH waste have been discarded globally. nih.gov

Hazardous waste sites are a major source of HCH in soils. cdc.gov In the United States, HCH isomers have been identified in at least 312 of the 1,868 hazardous waste sites on the EPA National Priorities List. cdc.gov The production of lindane (γ-HCH) is particularly inefficient, generating 8-12 tons of waste isomers for every ton of product, which were often dumped in an uncontrolled manner. cluin.org This has resulted in highly contaminated sites, such as a former industrial landfill in Germany where, 10 years after the final HCH input, the β-HCH isomer comprised 80–100% of the total HCH residues in the surrounding soil and vegetation. cdc.gov

Agricultural application is another major historical source of soil contamination. cdc.gov Even though the use of technical HCH is now banned in many countries, its residues persist in the soil. researchgate.net Studies in China and India have documented high levels of HCH in soils from historical pesticide plants and agricultural areas. researchgate.netresearchgate.net In Romania, former industrial sites where HCH was produced and stored are now sources of historical contamination. researchgate.net

The contamination is not limited to the immediate vicinity of production or disposal sites. Atmospheric transport can also contribute to the widespread distribution of HCH in soils. unizar.es

Factors Influencing Persistence in Soil (Microorganisms, Organic Matter, Co-distillation, Evaporation)

The persistence of this compound (HCH) in soil is influenced by a combination of biotic and abiotic factors.

Microorganisms: Biodegradation is considered the primary process for the decomposition of HCH in soil and water. cdc.gov The rate and extent of biodegradation depend on the specific HCH isomer and the environmental conditions. Anaerobic environments that are biologically rich tend to favor the transformation of γ-HCH. cdc.gov Certain bacteria, such as strains of Streptomyces sp., have been shown to degrade α-HCH and, to a lesser extent, β-HCH under aerobic conditions. cdc.gov However, the in-situ biodegradation of HCH isomers is often very low in soils with high concentrations of the pollutant. researchgate.net

Organic Matter: The amount of organic matter in the soil significantly affects the persistence of HCH. Soils with higher organic matter content tend to retain HCH for longer periods. For example, a study comparing two soil types found that γ-HCH residues decreased much more slowly in a muck soil (27–56% organic matter) than in a loamy sand soil (1–2% organic matter). cdc.gov The presence of crops can also influence persistence, with half-lives of γ-HCH being longer in uncropped plots compared to cropped plots. cdc.gov

Co-distillation and Evaporation: Volatilization from soil surfaces is another pathway for the dissipation of HCH. cdc.gov The rate of volatilization is influenced by factors such as soil type, moisture content, and temperature. researchgate.net Evaporation from treated agricultural soils and plant foliage has been a historical source of atmospheric HCH. cdc.gov However, evaporative loss of γ-HCH from water is not considered significant due to its relatively high water solubility. cdc.gov

The persistence of HCH isomers in soil generally follows the order β-HCH > α-HCH > γ-HCH > δ-HCH. cdc.govbohrium.com The β-isomer is the most persistent due to its chemical stability and resistance to microbial degradation. cdc.govnih.gov

The following table lists the chemical compounds mentioned in this article:

Soil Mobility and Migration (e.g., Column Tests)

This compound generally demonstrates low to moderate mobility in soil environments, though there is a potential for it to leach into groundwater. cdc.gov The movement of HCH through soil is investigated using laboratory methods such as soil column leaching tests. cdc.govsmithers.com These experiments are designed to assess a substance's transport and attenuation within a specific sediment or substrate. copernicus.org

In a typical column leaching study, soil is packed into columns, saturated with an "artificial rain" solution, and allowed to drain. epa.gov The HCH compound is then applied to the surface, followed by further application of artificial rain to simulate environmental conditions. epa.gov Scientists then collect and analyze the resulting liquid that passes through the column (the leachate) and the soil itself, which is often divided into segments, to determine how far the chemical has migrated. epa.gov

The mobility of HCH isomers is influenced by their propensity to bind to soil particulates, which is often quantified by the soil organic carbon-water partitioning coefficient (Koc). Laboratory studies using various soil types have determined Koc values for gamma-HCH (γ-HCH), also known as lindane, to be in the range of 641 to 3,362. cdc.gov This range confirms the generally low to moderate mobility of the compound in soil. cdc.gov

Distribution in Plants and Vegetation

Plants can serve as an important sink for HCH, accumulating its various isomers within their tissues. researchgate.net Studies have identified two primary mechanisms for this accumulation: the sorption of HCH present in the soil onto the plant's roots, and the sorption of volatilized HCH from the atmosphere onto the aerial parts of the plant, such as leaves and bark. researchgate.netresearchgate.net

Research conducted in highly contaminated areas has shown that HCH isomers are present in nearly all plant samples analyzed. researchgate.netnih.gov The highest concentrations of HCH residue are often found in root samples, indicating that uptake from the soil is a significant pathway. researchgate.netnih.gov For instance, a study of vegetation near an industrial belt in North India found that the total concentration of HCH in analyzed plant samples varied between 13 and 44 mg/kg. nih.gov In this study, the beta-HCH (β-HCH) isomer was the most predominant, with concentrations ranging from 8 to 22 mg/kg. nih.gov

Certain plant species have demonstrated a notable capacity for HCH accumulation. Solanum torvum Sw. and Withania somnifera (L.) Dunal, for example, were found to accumulate considerable levels of HCH isomers, reaching 44 and 34 mg/kg, respectively. nih.gov This highlights the potential for vegetation to influence the distribution of these compounds and their potential use in monitoring and phytoremediation of contaminated soils. researchgate.netnih.gov

Table 1: Total HCH and β-HCH Concentrations in Selected Plant Species from a Contaminated Area

Plant SpeciesTotal HCH Concentration (mg/kg)β-HCH Isomer Concentration (mg/kg)
Solanum torvum Sw.448-22
Withania somnifera (L.) Dunal348-22
Erianthus munja138-22

Data sourced from a study in a highly contaminated area in Lucknow, North India. nih.gov

Bioaccumulation and Biomagnification in Food Webs

Bioaccumulation is the process where toxins build up in an individual organism, while biomagnification is the process where the concentration of those toxins increases at successively higher levels in a food chain. cimi.org HCH isomers are persistent organic pollutants (POPs) that are prone to both processes. cimi.orgresearchgate.net

Bioconcentration in Microorganisms, Invertebrates, and Fish

HCH has a low to moderate potential to bioaccumulate in organisms. cdc.gov At the base of the food web, several soil microorganisms have been identified that are capable of degrading HCH, which can influence its availability for uptake. nih.gov

In aquatic environments, HCH isomers are absorbed by organisms directly from the water, a process known as bioconcentration. The tendency of a chemical to bioconcentrate is measured by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Studies have determined BCFs for HCH isomers in various aquatic species. Under steady-state conditions, BCFs in zebra fish were measured at 1,100 for α-HCH, 1,460 for β-HCH, 850 for γ-HCH, and 1,770 for δ-HCH. cdc.gov Other experimental studies have reported BCFs for γ-HCH in a range of invertebrates and fish. cdc.gov

Table 2: Experimental Bioconcentration Factors (BCFs) for γ-Hexachlorocyclohexane

SpeciesOrganism TypeBioconcentration Factor (BCF)
Brine shrimpInvertebrate183
Grass shrimpInvertebrate63
Pink shrimpInvertebrate84
Rainbow trout (fry)Fish319
PinfishFish218
Sheepshead minnowFish490

Data compiled from experimental bioaccumulation studies. cdc.gov

Accumulation in Aquatic Organisms

HCH isomers have been widely detected in aquatic organisms in the United States. cdc.gov The accumulation process begins when primary producers, like phytoplankton, absorb these POPs directly from the water. cimi.org The compounds build up in their tissues because they are taken in at a rate faster than they can be broken down or excreted. cimi.org Aquatic organisms can accumulate HCH from the water column, and it has been noted that uptake from contaminated sediment alone may not be as significant for some species. cdc.gov Because HCH is lipophilic (fat-soluble), it tends to accumulate in the fatty tissues of organisms. cimi.orgnih.gov

Biomagnification through Trophic Levels

The concentration of HCH can increase as it is transferred up the food chain. cimi.orgresearchgate.net This process of biomagnification occurs when an organism consumes another organism containing the toxin, leading to a higher concentration at the higher trophic level. cimi.org

A study of a freshwater food chain involving Tubifex tubifex (a type of worm) and common carp (Cyprinus carpio) demonstrated that when contaminated worms were used as a dietary source, it led to significantly higher bioaccumulation in the carp. researchgate.net The biomagnification factor (BMF) values for the HCH isomers in this food chain were all greater than 1, confirming that biomagnification was taking place. researchgate.net Trophic transfer of γ-HCH has also been observed in other food webs, such as from zebra mussels to their avian predators, tufted ducks. cdc.gov The ecological risk posed by pesticides like HCH tends to increase at higher trophic levels. beyondpesticides.org

Analytical Methodologies for Hexachlorocyclohexane in Environmental Matrices

Sample Preparation Techniques for Environmental Samples

Sample preparation is a critical step that involves extracting HCH isomers from the sample matrix (such as soil, water, or biota) and cleaning up the extract to remove interfering substances. nih.govchromatographyonline.comthermofisher.com The choice of method depends on the sample type, the concentration of the analytes, and the required level of cleanliness for the subsequent analysis.

Various extraction techniques have been developed and optimized to efficiently remove HCH isomers from environmental samples. nih.gov These methods range from classical solvent-based approaches to more modern, automated systems that reduce solvent consumption and extraction time.

Accelerated Solvent Extraction (ASE): ASE is a technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. nih.govresearchgate.net This method has been successfully applied to extract α-HCH and γ-HCH from polluted landfill soil, with results comparable to traditional Soxhlet extraction. nih.govresearchgate.net Studies have evaluated variables such as pressure, temperature, and extraction time to optimize the recovery of HCH isomers. nih.govresearchgate.net

Sonic Extraction (Ultrasonic Extraction): This method utilizes the energy of ultrasonic waves to facilitate the extraction of analytes from a solid matrix into a solvent. chromatographyonline.comresearchgate.net The high-frequency sound waves create cavitation bubbles, and their collapse near the sample surface enhances solvent penetration and mass transfer. youtube.comhielscher.com Ultrasonic extraction has been described as a simple and rapid method for determining α-HCH enantiomers in biota samples. nih.gov It significantly shortens the extraction time compared to other methods. nih.govhielscher.com

Hot Soxhlet Extraction: A classic and widely used technique, Soxhlet extraction provides exhaustive extraction by continuously washing the sample with a distilled solvent. chromatographyonline.comenv.go.jp It is often considered a benchmark for evaluating the efficiency of newer extraction methods. env.go.jp Hot Soxhlet extraction has been evaluated as a suitable method for extracting HCH from soil samples, proving to be a robust and reliable technique. bs.chfhnw.ch

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. nih.govenv.go.jplibretexts.org It is commonly employed for extracting organochlorine pesticides, including HCH isomers, from aqueous samples. researchgate.netresearchgate.net The process involves shaking the water sample with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) in a separatory funnel. env.go.jpepa.gov

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase). merckmillipore.com It is used for sample cleanup and concentration prior to chromatographic analysis. merckmillipore.com SPE has been utilized in the analysis of HCH enantiomers, where a polar silica (B1680970) column helps in the fractionation of the sample extract. nih.govspringernature.com

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. ijcea.org Analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. ijcea.org This technique is valued for its simplicity and minimal solvent use. chromatographyonline.comijcea.org

Table 1: Comparison of Extraction Methods for Hexachlorocyclohexane (B11772)

Extraction MethodPrincipleCommon MatricesAdvantagesDisadvantages
Accelerated Solvent Extraction (ASE) Extraction with solvents at high temperature and pressure. nih.govSoil, SedimentFast, Automated, Reduced solvent use. nih.govHigh initial instrument cost.
Sonic Extraction Uses ultrasonic energy to enhance extraction. chromatographyonline.comresearchgate.netSoil, BiotaRapid, Simple, Low solvent consumption. chromatographyonline.comnih.govCan be less efficient for some matrices.
Hot Soxhlet Extraction Continuous extraction with fresh, hot solvent. env.go.jpSoil, SedimentExhaustive and efficient. bs.chfhnw.chTime-consuming, High solvent consumption. chromatographyonline.com
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. nih.govenv.go.jpWaterSimple, Inexpensive. researchgate.netEmulsion formation, Large solvent volumes. env.go.jp
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent. merckmillipore.comWater, ExtractsReduces solvent use, Concentrates analytes. nih.govSorbent can become clogged.
Solid-Phase Microextraction (SPME) Partitioning of analytes onto a coated fiber. ijcea.orgWater, AirSolvent-free, Simple, Integrates sampling and extraction. chromatographyonline.comijcea.orgFiber fragility and limited capacity.

After extraction, the sample extract often contains co-extracted substances from the matrix (e.g., lipids, pigments) that can interfere with chromatographic analysis. Cleanup procedures are essential to remove these interferences.

Florisil: Florisil is a form of activated magnesium silicate (B1173343) used as a normal-phase adsorbent in column chromatography. waters.combiotage.com It is widely employed for the cleanup of pesticide residues, including HCH. waters.comgcms.czoup.com The technique involves passing the sample extract through a column or cartridge packed with Florisil. biotage.comgcms.cz Polar interfering compounds are retained by the adsorbent, while the less polar HCH isomers are eluted with a non-polar solvent mixture, such as ethyl ether and petroleum ether. oup.comnih.gov This cleanup method reduces background interference, leading to better chromatograms and less frequent maintenance of the gas chromatograph and its detector. gcms.cz

Sulfuric Acid Treatment: Many organochlorine pesticides, including HCH isomers, are resistant to degradation by concentrated sulfuric acid. researchgate.netresearchgate.net This property is exploited in a simple yet effective cleanup procedure, particularly for samples with high fat content like biota. researchgate.netresearchgate.net The extract is shaken with sulfuric acid, which oxidizes and destroys interfering co-extracted organic matter, such as lipids, while the stable HCH compounds remain in the organic solvent phase. researchgate.netresearchgate.netgoogleapis.com This method is inexpensive and eliminates the need for adsorbents and large volumes of solvents. researchgate.net

Chromatographic Separation and Detection

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of HCH isomers. The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective method for analyzing electronegative compounds, particularly halogenated substances like HCH. scioninstruments.commeasurlabs.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant current. scioninstruments.com When electronegative analytes, such as HCH, pass through the detector, they capture electrons, causing a decrease in the current that is measured as a peak. scioninstruments.commeasurlabs.com

GC-ECD is widely used for the routine determination of HCH isomers in environmental samples due to its exceptional sensitivity, allowing for detection in the picogram range. nih.govscience.gov It has been successfully applied to analyze HCH in various matrices, including water and soil extracts. nih.govnih.gov For instance, a method for analyzing HCH in aquatic samples using microextraction followed by GC-ECD achieved detection limits as low as 0.03 µg/L for γ-HCH. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. While GC-ECD is highly sensitive, GC-MS provides more definitive structural information, making it an invaluable tool for confirming the identity of detected compounds. researchgate.net After separation on the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound.

GC-MS is often used to confirm results obtained by GC-ECD. nih.gov Advanced GC-MS techniques, such as using electron capture negative ion mass spectrometry (GC-MS/ECNI), can provide enhanced sensitivity and selectivity for specific compounds like HCH. springernature.com

High-Resolution Gas Chromatography (HRGC) refers to the use of high-efficiency capillary columns for separation. These columns, characterized by their small internal diameter and long length, provide a significantly higher number of theoretical plates compared to older packed columns. This results in superior resolving power, enabling the separation of complex mixtures and closely related compounds, such as the different isomers of HCH. springernature.com

Furthermore, specialized chiral high-resolution columns are used for the separation of enantiomers. nih.govspringernature.com For example, the enantiomers of α-HCH, which have identical physical and chemical properties but differ in their spatial arrangement, can be separated and quantified using chiral HRGC. nih.govspringernature.comsigmaaldrich.com This is important because enantiomers can exhibit different biological activities and degradation rates in the environment. springernature.com

Enantioselective Analysis of this compound Isomers

Enantioselective analysis is a critical tool for understanding the environmental fate and behavior of chiral pesticides like this compound (HCH). Since the enantiomers of a chiral compound can exhibit different biological activities and degradation rates, analyzing their relative abundance provides valuable insights into transformation processes in the environment. For instance, α-HCH is a chiral molecule, and its enantiomers often show different rates of accumulation in organisms and decomposition in various environmental matrices springernature.com.

Chiral Analysis Techniques (e.g., Capillary GC with Chiral Stationary Phases)

The primary technique for the enantioselective analysis of HCH isomers is high-resolution capillary gas chromatography (GC) coupled with a chiral stationary phase (CSP). This method allows for the direct separation of enantiomers chromatographyonline.com.

Gas Chromatography with Chiral Stationary Phases (GC-CSP): This is the most prevalent method for separating and quantifying HCH enantiomers. The process involves:

Sample Preparation: Extraction of HCH from the environmental matrix (e.g., soil, water, biota) is performed using methods like ultrasonic extraction, followed by cleanup steps, which may involve sulfuric acid-modified silica gel and fractionation on a solid-phase extraction (SPE) column springernature.com.

Separation: The extract is injected into a gas chromatograph equipped with a capillary column coated with a CSP. Cyclodextrin-based CSPs are widely used for this purpose chromatographyonline.comgcms.cz. For α-HCH, a common and effective column is Chirasil-Dex springernature.com. The chiral environment of the stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately.

Detection: An electron capture detector (ECD) or a mass spectrometer (MS) is typically used for detection and quantification. Gas chromatography/electron capture negative ion mass spectrometry (GC-MS/ECNI) in selected ion monitoring (SIM) mode provides high sensitivity and selectivity for determining individual HCH enantiomers springernature.com.

The high resolution, sensitivity, and speed of chiral capillary GC make it ideal for analyzing complex environmental samples chromatographyonline.com. The selectivity of the separation depends on the specific cyclodextrin (B1172386) derivative used in the stationary phase chromatographyonline.com.

Table 1: Commonly Used Chiral Stationary Phases for HCH Analysis

Chiral Stationary Phase (CSP)Base MaterialApplication Example
Chirasil-DexDerivatized CyclodextrinSeparation of α-HCH enantiomers in food samples springernature.com
BGB-172Derivatized CyclodextrinSeparation of α-HCH enantiomers in human placenta samples osti.gov
Chirasil-ValAmino Acid DerivativeGeneral chiral separations, though less common for HCH than cyclodextrins chromatographyonline.com

This table is interactive. Click on the headers to sort.

Enantiomer Fraction (EF) Calculation and Interpretation

To quantify the enantioselective processes, the Enantiomer Fraction (EF) is calculated. It is generally preferred over the Enantiomer Ratio (ER) for describing chiral signatures in environmental analysis springernature.com.

The EF is calculated using the concentrations or peak areas of the two enantiomers, typically denoted as (+) and (-), from the chromatogram:

EF = (+) / [(+) + (-)]

Where:

(+) is the peak area or concentration of the first eluting or (+) enantiomer.

(-) is the peak area or concentration of the second eluting or (-) enantiomer.

Interpretation of EF Values: The value of the EF provides a clear indication of the enantiomeric composition:

EF = 0.5: Indicates a racemic mixture, meaning the (+) and (-) enantiomers are present in equal amounts. This is typical of the technical HCH product before it has undergone biological degradation.

EF > 0.5: Indicates an enrichment of the (+) enantiomer, suggesting that the (-) enantiomer is preferentially degraded or transformed.

EF < 0.5: Indicates an enrichment of the (-) enantiomer, suggesting that the (+) enantiomer is preferentially degraded or transformed.

Deviations from the racemic value of 0.5 are strong indicators of enantioselective processes occurring in the environment osti.gov.

Table 2: Interpretation of Enantiomer Fraction (EF) Values for α-HCH

EF ValueEnantiomeric CompositionInterpretation
0.5Racemic [(+) = (-)]No enantioselective process has occurred; typical of the source material.
> 0.5Enrichment of (+)-α-HCHPreferential degradation of (-)-α-HCH.
< 0.5Enrichment of (-)-α-HCHPreferential degradation of (+)-α-HCH.
0.495 - 0.512Near-RacemicConsidered to show no significant enantioselective degradation nih.gov.
> 0.504 (up to 0.890)Non-RacemicEvidence of significant preferential degradation of one enantiomer nih.gov.

This table is interactive. Users can filter by interpretation.

Discrimination of Abiotic vs. Biological Degradation

Enantioselective analysis is a powerful tool for distinguishing between abiotic (chemical/physical) and biological degradation pathways in the environment. Abiotic degradation processes are generally not stereoselective, meaning they affect both enantiomers equally, resulting in an EF that remains at or near 0.5. In contrast, biological degradation, which is mediated by enzymes, is often highly enantioselective, leading to a significant shift in the EF mdpi.com.

A study of an α-HCH-contaminated groundwater plume demonstrated this principle effectively. In one area of the plume characterized by acidic conditions (pH 3.7-4.6) and short travel times, which are less conducive to microbial activity, the EF values for α-HCH ranged from 0.495 to 0.512, indicating that no significant enantioselective degradation was occurring nih.gov. However, in another area of the same plume with neutral pH and anaerobic conditions favorable for biodegradation, the EF values ranged from 0.500 to 0.890 nih.gov. These higher EF values showed a clear preferential degradation of the (-)-α-HCH enantiomer, providing strong evidence for ongoing biological degradation nih.gov. The EF values also increased with distance from the source, indicating progressive biodegradation along the groundwater flow path nih.gov.

Table 3: Research Findings on α-HCH Degradation in a Groundwater Plume

Plume AreaGroundwater ConditionsEF Value RangeInferred Degradation Process
North-flowingAcidic (pH 3.7-4.6), short flow path0.495 - 0.512Abiotic processes likely dominant; biodegradation precluded nih.gov
East-flowingNeutral pH, anaerobic, long travel times0.500 - 0.890Biological degradation is occurring and is enantioselective nih.gov

This table is interactive. Click on the headers to sort.

Quality Control and Assurance in this compound Analysis

A robust Quality Assurance (QA) and Quality Control (QC) program is essential to ensure the reliability, defensibility, and comparability of data from the analysis of HCH in environmental samples epa.gov.

Quality Control (QC): This refers to the operational activities performed during sample analysis to produce high-quality data and document it epa.gov. Key QC components for enantioselective HCH analysis include:

Use of Reference Materials: Standard Reference Materials (SRMs) and Certified Reference Materials (CRMs) from sources like the National Institute of Standards and Technology (NIST) should be analyzed to aid in quality assurance nih.gov. These materials have certified or reference values for the enantiomeric compositions of various chiral pollutants and can be used to validate analytical methods and ensure accuracy nih.gov.

Method Blanks: Analyzing a clean sample matrix (a blank) with each batch of samples helps to identify any contamination introduced during the analytical process.

Surrogate Spikes: Surrogates are compounds chemically similar to the analytes of interest but not expected to be found in the samples dtic.mil. They are added to every sample before extraction to monitor the efficiency of the sample preparation and analysis process for each individual sample dtic.mil. For α-HCH analysis, ε-HCH has been used as a surrogate internal standard springernature.com.

Matrix Spikes/Matrix Spike Duplicates: A known quantity of the target analytes (e.g., racemic α-HCH) is added to a subset of actual samples to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Performance Criteria: Specific criteria for data quality indicators such as accuracy and precision should be established epa.gov. For example, warning and control limits can be set for surrogate recoveries and matrix spike results to ensure the analytical system is performing correctly epa.gov.

By implementing these QA/QC measures, laboratories can ensure that the data generated for HCH enantiomers are accurate and suitable for their intended purpose, such as environmental monitoring and risk assessment epa.gov.

Ecotoxicology and Environmental Risk Assessment of Hexachlorocyclohexane

Toxicity to Aquatic Organisms

The aquatic environment is a major sink for persistent organic pollutants like HCH. The toxicity of HCH to aquatic life varies depending on the isomer and the organism. Generally, the gamma isomer, lindane, is considered to be the most toxic to aquatic organisms. epa.gov

Algae: Acute toxicity tests have indicated that algae are generally more resistant to HCH compared to invertebrates and fish. For instance, the alpha isomer of HCH has been shown to be the most toxic to the alga Scenedesmus acutus, with growth inhibition observed at 500 µg/l. The gamma isomer (lindane) inhibited growth at a concentration of 1,000 µg/l. epa.gov A 28.5 percent decrease in the productivity of natural phytoplankton communities was observed at a lindane concentration of 1,000 µg/l. epa.gov

Invertebrates: Aquatic invertebrates show a wide range of sensitivity to HCH. For freshwater invertebrates, crustaceans such as sowbugs and scud are among the most sensitive species, with LC50 values (the concentration lethal to 50% of the tested organisms) for lindane ranging from 10 to 48 µg/l. epa.gov Cladocerans have been found to be more resistant, with species mean acute values ranging from 460 to 676 µg/l. epa.gov

In saltwater environments, invertebrate species are generally more sensitive to lindane than fish. Acute LC50 values for saltwater invertebrates range from 0.17 to 3,680 µg/l. epa.gov The pink shrimp is one of the most sensitive species tested. epa.gov

Fish: Acute toxicity of lindane to freshwater fish varies, with the brown trout being one of the most sensitive species, showing an acute value of 2 µg/l. The goldfish is among the least sensitive, with an acute value of 141 µg/l. epa.gov For saltwater fish, LC50 values for lindane range from 7.3 to 104 µg/l. epa.gov

Chronic exposure to HCH can lead to more subtle but significant effects on aquatic organisms. For instance, lindane toxicity has been shown to affect the endocrine system of fish, leading to hormonal imbalances and a significant decrease in egg production. researchgate.net

Table 1: Acute Toxicity of Lindane (γ-HCH) to Various Aquatic Organisms

Organism TypeSpeciesToxicity Value (µg/l)EndpointReference
Freshwater InvertebrateSowbug/Scud10 - 48LC50 epa.gov
Freshwater InvertebrateCladoceran460 - 676LC50 epa.gov
Freshwater FishBrown Trout2LC50 epa.gov
Freshwater FishGoldfish141LC50 epa.gov
Saltwater InvertebratePink Shrimp0.34LC50 epa.gov
Saltwater FishVarious7.3 - 104LC50 epa.gov

The No-Observed-Effect Level (NOEL) or No-Observed-Effect Concentration (NOEC) is the highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group. These values are crucial for establishing water quality criteria and assessing chronic risks.

For HCH, particularly the gamma isomer (lindane), several chronic toxicity studies have determined NOECs for sensitive aquatic invertebrates. An 80%-lindane formulation was found to affect the emergence of the freshwater caddisfly larvae (Limnephilus lunatus) at very low concentrations, with a 90-day NOEC of less than 1 ng/l. europa.eu The chronic toxicity for the midge Chironomus tentans has been reported with a NOEC of 0.0022 mg/l (2.2 µg/l). europa.eu For the fathead minnow, a chronic value of 14.6 µg/l has been calculated. epa.gov

Table 2: No-Observed-Effect Concentrations (NOECs) of Lindane (γ-HCH) for Aquatic Organisms

SpeciesDurationEndpointNOECReference
Freshwater caddisfly larvae (Limnephilus lunatus)90 daysEmergence&lt;1 ng/l europa.eu
Midge (Chironomus tentans)Chronic-2.2 µg/l europa.eu
Fathead minnow (Pimephales promelas)Chronic-14.6 µg/l epa.gov

Impacts on Terrestrial Ecosystems

HCH isomers released into the environment can accumulate in soil, affecting soil health and the organisms that depend on it.

Soil microorganisms are vital for maintaining soil fertility and ecosystem functions. HCH contamination can have significant adverse effects on these microbial communities. Long-term HCH pollution has been shown to inhibit important soil functions such as methane oxidation, which is carried out by methanotrophic bacteria. nih.gov Studies have revealed that historically HCH-polluted soils have a less evenly distributed type I methanotrophic community compared to less polluted soils. nih.gov

Plants exhibit varying degrees of tolerance to HCH. Some species, such as Hordeum vulgare L. (barley), Brassica sp., and Phaseolus vulgaris L. (common bean), have demonstrated a certain degree of resistance, with their biomass production not being greatly affected by the contaminant. researchgate.net These tolerant plants are considered potential candidates for phytoremediation. researchgate.net

Plants can accumulate HCH isomers in their tissues, with the beta-HCH isomer often being the most accumulated. scribd.com The accumulation can occur through root uptake from the soil and sorption of volatilized HCH on aerial plant parts. scribd.com Microbe-assisted phytoremediation, which involves inoculating plants with HCH-degrading bacteria, has been shown to enhance the dissipation of HCH in the rhizosphere and improve plant tolerance to its toxic effects. nih.gov

Table 3: Phytotoxicity Effects of Hexachlorocyclohexane (B11772) (HCH)

EffectObservationReference
GerminationLess affected than germination rate and seedling vigor. researchgate.net
Seedling VigorSignificantly reduced in the presence of HCH. researchgate.net
Biomass ProductionNot greatly affected in tolerant species like barley and common bean. researchgate.net
HCH AccumulationPlants accumulate HCH isomers, particularly beta-HCH, in their tissues. scribd.com

Wildlife Exposure and Effects

Wildlife can be exposed to HCH through the consumption of contaminated food and water. Due to its persistent and bioaccumulative nature, HCH can biomagnify in food chains, leading to higher concentrations in organisms at higher trophic levels. researchgate.net

The toxicity of HCH isomers varies in mammals. In terms of acute exposure, γ-HCH is the most toxic, followed by the alpha, delta, and beta isomers. researchgate.net For chronic exposure, β-HCH demonstrates the most significant toxicity, followed by the alpha, gamma, and delta isomers. researchgate.net The liver is a primary target organ for all HCH isomers, with exposure potentially causing liver hyperplasia and tumors. researchgate.net

HCH isomers have also been shown to disrupt reproductive and developmental processes in experimental animals. researchgate.net The beta-isomer, in particular, has been reported to have estrogenic effects in fish and laboratory mammals. dss.go.th The composition of HCH isomers found in the tissues of wildlife can vary between species, which may be due to differences in sources of contamination, exposure timing, and the species' ability to metabolize and store the different isomers. dss.go.th For example, HCH concentrations in birds have been found to vary according to their feeding habits, with inland piscivores and scavengers showing higher levels than other feeding guilds. dss.go.th

Monitoring Programs and Residue Concentrations in Biota

Monitoring programs worldwide have consistently detected residues of this compound (HCH) and its isomers in various biological samples, reflecting its persistence and bioaccumulative nature. These programs are essential for assessing the extent of environmental contamination and the potential risks to ecosystems and human health. Residue concentrations are frequently reported in human tissues, such as breast milk and adipose tissue, as well as in a wide range of wildlife, particularly aquatic organisms.

Due to its lipophilic properties, HCH tends to accumulate in the fatty tissues of living organisms. scialert.net This bioaccumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. epa.govwikipedia.orgevs.institute As a result, top predators, including humans, can be exposed to significant levels of HCH through their diet. frontiersin.org

Several studies have documented the presence of HCH isomers in human breast milk, which serves as a significant biomarker for estimating the body's burden of these residues. nih.gov A study in Côte d'Ivoire detected various organochlorine pesticides, including HCH and its isomers, in human breast milk and adipose tissue, with average concentrations in milk exceeding the Maximum Residue Limits (MRL) set by the World Health Organization (WHO). scialert.net Similarly, research in India found that the average daily intake of HCH by infants through breast milk was nearly five times higher than the acceptable daily intake (ADI). jpccr.eu In Hong Kong, while β-HCH concentrations in breast milk decreased between 1976 and 1985, they remained among the highest reported globally. dss.go.th

Monitoring of aquatic ecosystems has also revealed widespread HCH contamination. A study of freshwater stations in the United States between 1976 and 1981 showed a decline in detectable α- and γ-HCH residues in fish tissues. cdc.gov However, more recent monitoring has continued to detect HCH isomers in aquatic organisms, albeit in the parts per billion range. cdc.govnih.gov In the Elbe river catchment in Germany, HCH concentrations in macroinvertebrates varied significantly, with exceptionally high levels found in areas historically contaminated by HCH production. researchgate.net

The Arctic, though remote from major HCH sources, has not been immune to contamination due to the long-range atmospheric transport of these compounds. cdc.gov Monitoring in the Arctic marine food web of the Northwater Polynya has detected HCH isomers in a range of species, from sediment and benthic invertebrates to seabirds and ringed seals. nih.gov The relative proportions of the isomers were found to vary across the food web, which is indicative of the different biotransformation capacities of the species. nih.gov For instance, seabirds appear to metabolize γ- and α-HCH more readily, leading to a higher proportion of β-HCH in their tissues. nih.govresearchgate.net

The following tables present data on HCH residue concentrations in various biota as reported in scientific literature.

Table 1: HCH Residue Concentrations in Human Samples

Sample TypeLocationIsomer(s)ConcentrationYear of Study
Breast MilkCôte d'IvoireHCH and isomersAbove WHO MRLsPublished 2011
Adipose TissueCôte d'IvoireHCH and isomersHigher than in milkPublished 2011
Breast MilkIndiaHCH5x higher than ADIPublished 2000
Breast MilkHong Kongβ-HCH3 to 27 µg/g of lipid1985
Breast MilkKazakhstanLindane (γ-HCH)0.4-8.6 mg/kg fatPublished 2012
Breast MilkUkraineHCHMedian: 0.73 mg/kg fatPublished 2012

Table 2: HCH Residue Concentrations in Aquatic Biota

OrganismLocationIsomer(s)ConcentrationYear of Study
Freshwater FishUnited Statesα- and γ-HCHDeclining trend1976-1981
MacroinvertebratesElbe River, Germanyα-HCHUp to 234 µg/kgPublished 2008
MacroinvertebratesElbe River, Germanyβ-HCHUp to 587 µg/kgPublished 2008
Aquatic OrganismsGeneralHCH isomersParts per billion rangeRecent studies

Table 3: HCH Residue Concentrations in Arctic Wildlife

OrganismLocationIsomer(s)Concentration (ng/g wet wt.)Year of Study
Beluga Whale (blubber)Barrow, AlaskaΣHCH (α+β+γ)398 ± 102Preliminary Data
Polar Bear (fat)Gambell, AlaskaΣHCH (α+β+γ)1164 ± 558Preliminary Data
Ringed Seal (blubber)Barrow, AlaskaΣHCH (α+β+γ)217 ± 86Preliminary Data
Arctic Fox (fat)Pribilofs, AlaskaΣHCH (α+β+γ)452 ± 398Preliminary Data

Limited Ecotoxicological Data and Need for Further Research

The available toxicological data primarily focus on the effects of HCH on laboratory animals, and there is a scarcity of studies on the long-term impacts on wild animal populations. researchgate.net While the central nervous system is a primary target of HCH toxicity, other effects, such as reproductive and developmental issues, have also been noted in experimental animals. dss.go.thresearchgate.net However, the translation of these findings to wild species with varying physiologies, life histories, and exposure scenarios remains a challenge.

There is a recognized need for more in-depth research to fill these knowledge gaps. Key areas where further investigation is required include:

Wildlife-Specific Toxicity Data: There is a critical need for studies that examine the chronic toxicity of different HCH isomers on a wider range of wildlife species, including invertebrates, fish, birds, and mammals. dss.go.thresearchgate.net This research should focus on sublethal endpoints such as reproductive success, immune function, and behavioral changes.

Biomarkers of HCH Exposure and Effect: The development and validation of reliable biomarkers to assess both the exposure to HCH and its toxic effects in wildlife are crucial for effective environmental monitoring and risk assessment. dss.go.thresearchgate.net

Isomer-Specific Ecotoxicology: The different isomers of HCH exhibit varying toxicities and environmental fates. researchgate.net For example, β-HCH is the most persistent isomer in mammalian tissues, and there is growing concern about its potential estrogenic effects. dss.go.thresearchgate.net More research is needed to understand the specific ecotoxicological profiles of each isomer.

Mixture Toxicity: In the environment, organisms are often exposed to a mixture of HCH isomers and other contaminants. researchgate.net Further research is necessary to evaluate the combined toxic effects of these mixtures, as they may be additive, synergistic, or antagonistic.

Long-Term Population-Level Effects: Understanding how chronic exposure to HCH affects the long-term viability and dynamics of wildlife populations is essential for a complete environmental risk assessment. This requires long-term monitoring studies that link residue concentrations in biota to population-level health indicators.

Addressing these research needs will provide a more robust scientific basis for the environmental risk assessment of this compound and for the development of effective management and remediation strategies for HCH-contaminated sites.

Bioremediation and Decontamination Strategies for Hexachlorocyclohexane Contaminated Sites

Microbial Bioremediation Approaches for Hexachlorocyclohexane-Contaminated Sites

This compound (B11772) (HCH), a persistent organochlorine pesticide, poses significant environmental and health risks due to its toxicity and tendency to bioaccumulate nih.govnih.govmdpi.com. The microbial world, however, offers promising solutions for the cleanup of HCH-contaminated environments. Various microorganisms have evolved metabolic capabilities to transform and degrade HCH isomers, offering a basis for effective bioremediation strategies nih.govmdpi.comproquest.com. These strategies often involve harnessing the power of naturally occurring microbes or enhancing their degradative potential through scientific intervention.

Role of Microorganisms in this compound Transformation and Degradation

A diverse range of microorganisms, including bacteria and fungi, play a pivotal role in the transformation and degradation of HCH isomers nih.govmdpi.comproquest.comnih.gov. These organisms can utilize HCH as a source of carbon and energy, breaking it down into less harmful or non-toxic compounds proquest.comfrontiersin.org. The primary mechanism of microbial action on HCH is enzymatic degradation, where specific enzymes catalyze the breakdown of the complex HCH molecule frontiersin.orgfrontiersin.org.

Bacterial degradation of HCH is particularly well-documented, with numerous Gram-negative and some Gram-positive bacteria demonstrating the ability to metabolize various HCH isomers nih.govmdpi.com. Among the most studied are species from the Sphingomonadaceae family, which have shown remarkable efficiency in degrading HCH nih.govmdpi.com. Fungi, especially white-rot fungi, also contribute to HCH degradation through their powerful extracellular ligninolytic enzymes, which have a broad substrate specificity nih.govresearchgate.net.

The effectiveness of microbial degradation can be influenced by several factors, including the specific microbial strains present, the concentration and type of HCH isomers, and environmental conditions such as pH, temperature, and the availability of other nutrients proquest.comacs.org.

Aerobic and Anaerobic Degradation Pathways

Microorganisms employ distinct metabolic pathways to degrade HCH under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions nih.govfrontiersin.org.

Aerobic Degradation:

Under aerobic conditions, the degradation of γ-HCH (lindane) is well-characterized and primarily proceeds through the "Lin pathway" nih.govnih.gov. This pathway involves a series of enzymatic reactions that sequentially remove chlorine atoms from the cyclohexane (B81311) ring. Key enzymes in the initial steps include HCH dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB) nih.govfrontiersin.org.

The aerobic degradation of γ-HCH in strains like Sphingobium japonicum UT26 involves the following key steps frontiersin.orgnih.govproquest.com:

Dehydrochlorination: LinA catalyzes two successive dehydrochlorination steps, converting γ-HCH to γ-pentachlorocyclohexene (γ-PCCH) and then to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,3,4,6-TCDN) nih.govresearchgate.net.

Hydrolytic Dechlorination: LinB hydrolytically dechlorinates 1,3,4,6-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) nih.govfrontiersin.org.

Dehydrogenation: LinC, a dehydrogenase, converts 2,5-DDOL to 2,5-dichlorohydroquinone (2,5-DCHQ) frontiersin.orgnih.gov.

Downstream Metabolism: 2,5-DCHQ is further metabolized by a series of enzymes (LinD, LinE, LinF, etc.) into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, leading to complete mineralization nih.govresearchgate.net.

The degradation pathways for other HCH isomers like α-HCH and δ-HCH also share similarities with the γ-HCH pathway, often involving the same set of "lin" genes and enzymes, although the efficiency and intermediate products may vary nih.govresearchgate.net. The β-HCH isomer is generally more resistant to aerobic degradation ethz.chnih.gov.

Anaerobic Degradation:

Under anaerobic conditions, the degradation of HCH isomers proceeds through reductive dechlorination nih.govresearchgate.net. In this process, the HCH molecule serves as an electron acceptor. The primary products of anaerobic degradation are often chlorobenzene and benzene nih.govethz.ch.

The proposed anaerobic pathway for γ-HCH involves frontiersin.orgresearchgate.net:

Dichloroelimination: Two successive dichloroelimination reactions lead to the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) and subsequently 5,6-dichlorocyclohexa-1,2-diene.

Dehydrochlorination: The final step involves dehydrochlorination to produce chlorobenzene.

For β-HCH, anaerobic degradation can also lead to the formation of chlorobenzene and benzene through successive dichloroeliminations nih.govethz.ch. While anaerobic degradation can effectively transform HCH, complete mineralization is less common than under aerobic conditions frontiersin.org.

Table 1: Comparison of Aerobic and Anaerobic HCH Degradation Pathways

Feature Aerobic Degradation Anaerobic Degradation
Oxygen Requirement Requires oxygen Occurs in the absence of oxygen
Primary Mechanism Oxidative Reductive
Key Initial Enzymes Dehydrochlorinase (LinA), Dehalogenase (LinB) Reductive dehalogenases
Common Intermediates Pentachlorocyclohexene (PCCH), Dichlorohydroquinone (DCHQ) Tetrachlorocyclohexene (TCCH), Chlorobenzene
End Products CO2, H2O, Cl- (Mineralization) Benzene, Chlorobenzene
Isomer Susceptibility γ, α, δ > β All major isomers can be transformed

Isolation of this compound-Degrading Bacteria (e.g., Sphingomonas strains)

The isolation of specific bacterial strains with the ability to degrade HCH is a crucial step in developing effective bioremediation strategies. Enrichment culture techniques are commonly employed, where soil or water samples from HCH-contaminated sites are cultured in a medium containing HCH as the sole carbon source researchgate.netresearchgate.net. This selective pressure encourages the growth of HCH-degrading microorganisms.

A significant number of HCH-degrading bacteria have been isolated, with a predominance of strains belonging to the genus Sphingomonas (now reclassified into several genera including Sphingobium, Novosphingobium, and Sphingopyxis) nih.govmdpi.com. Some of the most extensively studied HCH-degrading Sphingomonas strains include:

Sphingobium japonicum UT26: Isolated from a Japanese soil sample, this strain is known for its ability to utilize γ-HCH as a sole carbon and energy source nih.govnih.gov.

Sphingobium indicum B90A: Isolated from an HCH dumpsite in India, this strain can degrade all four major HCH isomers nih.govteriin.org.

Sphingobium francense Sp+: Isolated from a French soil, this strain also demonstrates broad HCH-degrading capabilities nih.gov.

Besides Sphingomonas, other bacterial genera such as Pseudomonas, Arthrobacter, and Rhodanobacter have also been reported to degrade HCH isomers nih.govresearchgate.netresearchgate.net. The isolation and characterization of these bacteria are essential for understanding the genetic and enzymatic basis of HCH degradation and for their potential application in bioaugmentation.

Biostimulation and Bioaugmentation Strategies

Two primary strategies are employed to enhance the microbial degradation of HCH in contaminated sites: biostimulation and bioaugmentation.

Biostimulation involves the modification of the environment to stimulate the activity of indigenous HCH-degrading microorganisms teriin.orgnih.gov. This can be achieved by:

Nutrient Addition: Supplying nutrients like nitrogen and phosphorus can enhance microbial growth and metabolic activity teriin.orgnih.gov.

Aeration: For aerobic degradation, increasing the oxygen supply through tilling or other methods can stimulate the activity of aerobic HCH degraders nih.gov.

Moisture Control: Maintaining optimal moisture levels is crucial for microbial activity nih.gov.

Biostimulation has been shown to be an effective approach for the decontamination of HCH-contaminated soils, leading to significant reductions in HCH levels nih.gov.

Bioaugmentation is the introduction of specific HCH-degrading microorganisms or microbial consortia into a contaminated site to supplement the indigenous microbial population teriin.orgresearchgate.net. This strategy is particularly useful when the native microbial population lacks the necessary degradative capabilities or is present in low numbers. The use of well-characterized HCH-degrading strains, such as Sphingobium indicum B90A, has shown promise in bioaugmentation approaches teriin.org. Combining biostimulation and bioaugmentation can often lead to more effective and rapid remediation of HCH-contaminated sites researchgate.net.

Table 2: Overview of Bioremediation Strategies for HCH

Strategy Description Advantages
Biostimulation Enhancing the activity of indigenous HCH-degrading microorganisms by adding nutrients, oxygen, etc. Cost-effective, utilizes native microbial populations adapted to the site.
Bioaugmentation Introducing specific HCH-degrading microorganisms to the contaminated site. Effective when indigenous degraders are absent or inefficient, can be tailored with highly efficient strains.

Enzyme Engineering for Enhanced Degradation

The key enzymes in the HCH degradation pathway, particularly LinA and LinB, are prime targets for enzyme engineering to improve their efficiency and substrate specificity. Variants of these enzymes with only a few amino acid differences have been observed to exhibit significant functional differences in their ability to degrade various HCH isomers, indicating their rapid evolution nih.govproquest.com.

Metagenomics and Synthetic Biology in this compound Biodegradation

Metagenomics offers a powerful tool to explore the genetic potential of microbial communities in HCH-contaminated sites without the need for cultivation nih.gov. By sequencing the total DNA from an environmental sample, metagenomic analysis can identify novel genes and enzymes involved in HCH degradation, as well as reveal the diversity and abundance of HCH-degrading microorganisms and their metabolic pathways nih.govresearchgate.net. This approach can lead to the discovery of new biocatalysts and a deeper understanding of the microbial ecology of HCH bioremediation.

Synthetic biology provides a framework for designing and constructing novel biological parts, devices, and systems for specific purposes. In the context of HCH biodegradation, synthetic biology approaches can be used to:

Construct novel degradation pathways: Assembling genes from different organisms to create a more efficient HCH degradation pathway in a single host microorganism.

Develop biosensors: Engineering microorganisms to detect and report the presence of HCH and its degradation products.

The integration of metagenomics for gene discovery and synthetic biology for pathway engineering holds significant promise for the development of next-generation bioremediation technologies for HCH and other persistent organic pollutants.

Phytoremediation Technologies

Phytoremediation has emerged as an economically viable and environmentally sustainable approach for the cleanup of sites contaminated with this compound (HCH). This technology utilizes plants and their associated microorganisms to degrade, contain, or remove contaminants from soil and water. The effectiveness of phytoremediation for HCH-contaminated sites hinges on several interconnected biological processes, including the stimulation of microbial degradation in the root zone, the selection of appropriate plant species, and the biochemical interactions facilitated by root exudates.

Phytostimulation of this compound-Degrading Microorganisms

Phytostimulation, also known as rhizodegradation, is a process whereby plants enhance the degradation of contaminants in the soil through the activity of microbial populations in the rhizosphere (the soil region immediately surrounding the plant roots). This enhancement is largely attributed to the release of root exudates, which serve as a source of nutrients for soil microorganisms, thereby increasing their population density and metabolic activity. mdpi.com

The rhizosphere provides a rich habitat for a diverse community of microorganisms, including bacteria and fungi capable of degrading organic pollutants like HCH. mdpi.comresearchgate.net Root exudates contain a variety of compounds such as sugars, amino acids, organic acids, and enzymes that can stimulate the growth of contaminant-degrading microbes. mdpi.com Furthermore, these exudates can induce the expression of catabolic enzymes in microorganisms that are essential for the breakdown of complex molecules like HCH. mdpi.com For instance, studies have shown that phytostimulation of γ-HCH-degrading Streptomyces species is a promising strategy for the remediation of contaminated environments. mdpi.comresearchgate.net The interaction between plants and HCH-degrading bacteria, such as Sphingobium sp., can lead to significantly enhanced biodegradation of HCH isomers. bohrium.comnih.gov

Plant Selection for Contaminant Tolerance and Enhanced Remediation

Research has identified several plant species that exhibit tolerance to HCH and are capable of accumulating it in their tissues. nih.govresearchgate.net For example, species such as Hordeum vulgare L. (barley), Brassica sp., and Phaseolus vulgaris L. (bean) have demonstrated a degree of resistance to HCH, with their biomass production not being significantly impacted by the contaminant. nih.gov Other native plant species found growing on contaminated sites, such as Lotus tenuis, Artemisia vulgaris, and Tanacetum vulgare, have also shown the ability to take up HCH, making them potential candidates for phytoextraction. researchgate.netnih.gov The selection process must consider factors such as the plant's ability to grow in the specific contaminated soil, its biomass production, and its capacity to stimulate a robust microbial community in the rhizosphere. mdpi.com

Plant SpeciesTolerance/Remediation CharacteristicResearch Finding
Hordeum vulgare L.Tolerant to HCHBiomass production not greatly affected by HCH contamination. nih.gov
Brassica sp.Tolerant to HCHShowed a degree of resistance to the negative effects of HCH. nih.gov
Phaseolus vulgaris L.Tolerant to HCHCapable of mitigating the negative effects of HCH. nih.gov
Lotus tenuisHCH AccumulatorCapable of taking up HCH in its tissues. researchgate.net
Artemisia vulgarisHCH AccumulatorCapable of taking up HCH in its tissues. researchgate.netnih.gov
Tanacetum vulgareHCH AccumulatorCapable of taking up HCH in its tissues. researchgate.net
Waxy CornEnhanced HCH RemovalPretreatment of seeds with plant growth regulators significantly enhanced HCH removal from soil. tandfonline.com

Root Exudate Mechanisms in Degradation

Root exudates play a direct and crucial role in the degradation of HCH in the soil. These complex mixtures of organic compounds can increase the bioavailability of hydrophobic contaminants like HCH, which are often strongly sorbed to soil particles. nih.gov By increasing the desorption of HCH from the soil matrix, root exudates make the contaminant more accessible to degrading microorganisms. nih.gov

Studies have demonstrated that both natural and artificial root exudates can significantly enhance the mobilization of HCH isomers. nih.gov For instance, natural root exudates from Holcus lanatus increased the desorption rates of α-HCH, β-HCH, and γ-HCH by 23.0%, 26.8%, and 15.5%, respectively. nih.gov An artificial mixture of compounds commonly found in root exudates, such as organic acids and phenolic compounds, showed an even greater effect. nih.gov The mechanism behind this increased desorption is thought to involve hydrophobic interactions between the exudate components and the HCH molecules. nih.gov Additionally, some root exudates contain enzymes, such as nitrate reductase, that may directly contribute to the dechlorination of organochlorine compounds. mdpi.com

Physicochemical Remediation Techniques

For sites with high concentrations of this compound or where rapid remediation is required, physicochemical techniques are often employed. These methods involve the physical removal or chemical destruction of the contaminant and are generally more established, though often more costly and disruptive, than bioremediation approaches.

Excavation and Landfill Disposal (considerations for hazardous waste)

Excavation and off-site disposal, sometimes referred to as "dig-and-haul," is a conventional and straightforward remediation method. frtr.gov It involves the mechanical removal of contaminated soil and its transportation to a permitted hazardous waste landfill for disposal. frtr.govepa.gov This technique has been widely applied at numerous HCH-contaminated sites globally. unizar.es

The primary advantage of this method is its speed and effectiveness in removing the source of contamination completely from a site. However, it is a less favored option under regulations like the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), which prioritizes treatment over disposal. frtr.gov

Several critical considerations must be addressed when implementing this technique. The excavation process itself must be carefully managed to prevent the release of contaminated dust and volatile compounds into the atmosphere. unizar.es The excavated material is classified as hazardous waste, and its transport and disposal are subject to stringent regulations. cdc.gov The selection of a suitable landfill is crucial, as it must be engineered to contain hazardous materials and prevent leaching into the surrounding environment. This method does not destroy the contaminant but merely relocates it, transferring the long-term liability to the disposal facility. The costs associated with excavation, transportation, and landfilling can be substantial, particularly for large volumes of contaminated soil. frtr.gov

Incineration

Incineration is a high-temperature thermal destruction process that can effectively destroy HCH and other organic contaminants. cdc.govepa.gov For chlorinated wastes like HCH, "dedicated incineration" is required to ensure complete destruction and prevent the formation of highly toxic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). csic.es

This process typically involves heating the contaminated material to temperatures above 1100 °C in the presence of oxygen for a specific residence time, generally at least two seconds. csic.es Under these conditions, the HCH molecules are completely oxidized to carbon dioxide and hydrogen chloride. csic.es Incineration is a technologically mature and highly effective method, capable of treating various forms of HCH waste, including solids, liquids, and contaminated soils, with a destruction and removal efficiency often exceeding 99.88%. epa.govcsic.es

Despite its effectiveness, incineration has significant drawbacks. The process is very energy-intensive, leading to high operational costs. csic.es There is also public concern regarding potential air emissions from the incineration facility, requiring sophisticated air pollution control systems to capture particulate matter and acidic gases like hydrogen chloride. The high cost and logistical challenges of transporting large quantities of contaminated soil to a dedicated incineration facility can also be prohibitive. csic.es

Remediation TechniqueDescriptionKey Considerations
Excavation and Landfill Disposal Mechanical removal of contaminated soil and transport to a permitted hazardous waste landfill. frtr.govDoes not destroy the contaminant; high costs for transport and disposal; risk of pollutant release during excavation; long-term liability. frtr.govunizar.es
Incineration High-temperature thermal destruction of HCH. cdc.govcsic.esHighly effective (>99% destruction); requires high temperatures (>1100 °C) to avoid toxic byproducts (PCDDs, PCDFs); high energy costs; potential for air emissions. epa.govcsic.es

Stabilization and Vitrification

Stabilization and vitrification are remediation technologies that aim to immobilize contaminants within a solid matrix, thereby reducing their mobility and bioavailability. Vitrification uses electrical power to melt contaminated soil or other materials at high temperatures, which then cools to form a stable, glass-like solid that encapsulates the hazardous substances.

One specific method is In-Container Vitrification (ICV) . In this ex situ process, the contaminated material is excavated and placed into a refractory-lined steel container fitted with graphite electrodes. The material is then melted, and upon cooling, it solidifies, effectively trapping the HCH. Vitrification is considered a well-established technology for the inertization of soils containing low concentrations of HCH and is tolerant of the presence of other contaminants like metals.

Advanced Oxidation Processes (e.g., Dielectric Barrier Discharge Plasma)

Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to degrade persistent organic pollutants like HCH. These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which can break down the complex structure of HCH into less harmful compounds.

Several AOPs have been investigated for HCH remediation:

Persulfate-Based AOPs : These treatments use persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) as oxidants. When activated by heat, alkali, or transition metals (like Fe²⁺), they produce sulfate radicals. Persulfate-based treatments have shown promising results for HCH degradation due to the high stability and solubility of the oxidant.

UV Advanced Oxidation : This process utilizes ultraviolet (UV) light, often in combination with an oxidant like hydrogen peroxide (H₂O₂), to generate hydroxyl radicals. The UV light breaks down the oxidant, producing the reactive radicals that then attack and decompose the HCH molecules.

UV-Fenton Treatment : This method is a variation of the Fenton reaction, where UV light is used to enhance the production of hydroxyl radicals from the reaction of hydrogen peroxide and ferrous iron.

AOPs are considered a viable option for the remediation of HCH-contaminated soils and water.

Mechanical-Chemical Treatment (e.g., Ball Mills)

Mechanical-chemical treatment, also known as mechanochemistry, utilizes mechanical energy, typically from a ball mill, to induce chemical reactions. This method has been shown to effectively degrade HCH, particularly when a co-milling agent is used.

In this process, HCH is milled in a planetary ball mill with a reagent such as calcium oxide (CaO). The mechanical forces generated during milling facilitate the transfer of electrons and promote dechlorination reactions. Research has demonstrated that this treatment can lead to the complete dechlorination of γ-HCH (lindane). nih.gov The degradation proceeds through intermediates such as pentachlorocyclohexene and chlorobenzenes, eventually leading to the formation of inorganic chloride compounds. nih.gov Studies have shown that parameters like the rotational speed of the mill and the ratio of the co-milling agent to HCH can be optimized to achieve high degradation efficiency in a shorter time. For example, 100% degradation of dominant HCH isomers has been achieved after 480 minutes of grinding with CaO at a specific mixture-to-ball mass ratio and a mill rotation speed of 700 rpm.

ParameterConditionDegradation EfficiencyReference
Co-milling Agent CaOComplete dechlorination nih.gov
Grinding Time 480 minutes100%
Rotation Speed 700 rpm100%
HCH/CaO Ratio 1/20100%
Mixture/Ball Ratio 1/5100%

In-situ and On-site Treatment Applications

In-situ and on-site treatments are applied directly to the contaminated area, avoiding the need for excavation and transportation of large volumes of soil.

In-situ Bioremediation:

One successful example of in-situ bioremediation is the use of a bioscreen . At a contaminated site in the Netherlands, an anaerobic infiltration zone was created by installing an infiltration system and adding methanol as an electron donor. This stimulated the biological degradation of HCH in the groundwater, with concentrations decreasing from 600 μg/L to below the detection limit (0.01 μg/L) within a year. researchgate.netresearchgate.net The intermediate products, benzene and chlorobenzene, were then treated aerobically on-site. researchgate.netresearchgate.net

On-site Bioremediation:

For on-site treatment of excavated soil, the Daramend® bioremediation technology was used at a former lindane manufacturing plant. This solid-phase bioremediation involved treating 1,100 tonnes of HCH-contaminated soil. The treatment included a cycled anoxic/oxic approach and an oxic-only approach. After 371 days, total HCH concentrations were reduced by 60% and 75% in the most contaminated zones of the two treatment areas, respectively. researchgate.net

In-situ Chemical Oxidation (ISCO):

ISCO has been applied at a dump site in Argentina heavily polluted with HCH. The treatment involved the oxidation of HCH in the soil using sodium persulfate activated with citric acid-chelated Fe(II). This process was applied to approximately 10,900 tons of soil and achieved an average remediation efficiency of over 99.99%.

Treatment TechnologySite LocationInitial HCH ConcentrationFinal HCH Concentration / ReductionDurationReference
In-situ Bioscreen Netherlands600 μg/L (groundwater)<0.01 μg/L1 year researchgate.netresearchgate.net
On-site Bioremediation (Daramend®) Former Lindane Plant22,430 mg/kg (soil)8,910 mg/kg (60% reduction)371 days researchgate.net
On-site Bioremediation (Daramend®) Former Lindane Plant21,100 mg/kg (soil)5,120 mg/kg (75% reduction)371 days researchgate.net
In-situ Chemical Oxidation Argentina10 g/kg (average in soil)>99.99% reduction5 years

Integrated Remediation Strategies for this compound Dumpsites

Given the complexity of HCH dumpsites, which often contain high concentrations of various HCH isomers and other contaminants, integrated remediation strategies that combine multiple technologies are often necessary for effective cleanup.

At an HCH dumpsite in Lucknow, India, an integrated approach involving biostimulation, bioaugmentation, and phytoremediation was implemented. teriin.org The site was divided into experimental plots to test these strategies individually and in combination. teriin.org The bioaugmentation process involved the large-scale cultivation and application of Sphingobium indicum B90A, a bacterium capable of degrading all HCH isomers. teriin.org A customized nutrient mixture was also developed for biostimulation. teriin.org This integrated project demonstrated promising results in the degradation of HCH isomers. teriin.org

Another integrated strategy involves a sequential treatment approach. For instance, an anaerobic treatment phase can be used to reductively dechlorinate HCH to intermediates like monochlorobenzene and benzene. nih.gov This can be followed by an aerobic treatment phase to completely mineralize these less chlorinated and more easily degradable compounds. researchgate.net This sequential anaerobic-aerobic process has been shown to be effective for the complete biodegradation of HCH. nih.gov

Integrated StrategyComponentsKey Microorganism/ProcessSite Example
Combined Bioremediation Biostimulation, Bioaugmentation, PhytoremediationSphingobium indicum B90ALucknow, India teriin.org
Sequential Anaerobic-Aerobic Treatment Anaerobic reductive dechlorination followed by aerobic degradationAnaerobic and aerobic microbial consortiaLaboratory and field applications nih.govresearchgate.net

Human Health Implications and Exposure Pathways of Hexachlorocyclohexane

Environmental Exposure Routes for Human Populations

The general public may be exposed to low levels of hexachlorocyclohexane (B11772) (HCH) through various environmental media. nih.gov Historically, HCH was released into the environment during its production and use as a pesticide. nih.govnih.gov Because its isomers are persistent, they have been detected in air, water, and soil. nih.gov

Inhalation is a likely route of exposure to HCH for both the general and occupational populations. cdc.gov HCH can exist in the atmosphere in vapor and particulate phases. nih.gov In the air, different forms of HCH can be present as a vapor or attached to small particles like dust, which can be transported over great distances. cdc.gov Workers involved in the manufacturing or formulation of HCH-containing pesticides have been exposed to its vapors. cdc.govepa.gov For the general population, exposure can occur from breathing contaminated ambient air, particularly near hazardous waste sites or areas where the pesticide was previously used. nih.govnih.govcdc.gov Studies of occupationally exposed workers have associated specific air concentrations of α-HCH, β-HCH, and γ-HCH with corresponding levels in blood serum. cdc.gov

Ingestion of contaminated food and water is a primary pathway for HCH exposure in the general population. cdc.govcdc.govgov.nt.ca Due to its use in agriculture, HCH isomers can contaminate crops, which are then consumed by humans and livestock. epa.govpops.int Consequently, HCH can be found in various food products, including milk, eggs, and other dairy items, which have been identified as main dietary sources. inchem.org Because HCH is lipophilic, meaning it dissolves in fats, it can accumulate in the fatty tissues of animals. gov.nt.cacdc.gov This bioaccumulation leads to the presence of HCH in meat and dairy products. epa.govresearchgate.net For instance, studies have detected α-, β-, and γ-isomers in cow's milk samples. dss.go.th HCH isomers have also been detected in human breast milk, creating an exposure pathway for nursing infants. cdc.govepa.govinchem.org Although HCH is not considered a major contaminant of drinking water supplies, it has been found in both surface water and groundwater, usually at low concentrations. nih.govknowyourh2o.comwho.int

Dermal contact is another significant route of human exposure to HCH. cdc.gov This can occur through contact with contaminated soils, particularly near hazardous waste sites. nih.govnih.govcdc.gov HCH isomers are bioavailable from soil and can be absorbed through the skin. cdc.gov Historically, occupational exposure occurred primarily via the skin for workers manufacturing HCH. inchem.org A primary route of exposure for the general public now is through the medicinal use of 1% γ-HCH (lindane) lotions or shampoos, which are registered as prescription treatments for lice and scabies. nih.govcdc.gov Reports indicate that γ-HCH is absorbed through the skin when used as a lotion, cream, or shampoo. cdc.gov

Isomer-Specific Toxicokinetics and Metabolism

Once HCH enters the body, its isomers are absorbed and distributed to various tissues. cdc.gov All isomers are preferentially stored in fat, but the degree of accumulation and the rate of metabolism differ significantly among them. inchem.org The β-HCH isomer is known to accumulate to a greater degree than other isomers. cdc.gov

The biotransformation of HCH isomers in mammals primarily occurs in the liver via hepatic cytochrome P-450 enzymes and involves processes like dehydrochlorination, glutathione conjugation, and aromatic ring hydroxylation. cdc.govinchem.orglindane.org This metabolism leads to the formation of various excretable phenolic products. lindane.org

Key metabolites identified in urine include chlorophenols such as trichlorophenols, tetrachlorophenols, and pentachlorophenol. inchem.org Specifically, the main metabolites of the γ-HCH isomer are 2,4,6-trichlorophenol, 2,3,5-trichlorophenol, and 2,4,5-trichlorophenol. lindane.org The metabolism of the α-HCH isomer in rats has been shown to produce metabolites including 2,4,6-trichlorophenol and 2,3,4,6-tetrachlorophenol. nih.gov Another biotransformation pathway involves the elimination of hydrogen chloride (dehydrochlorination) to form pentachlorocyclohexene (PCCH) metabolites. dss.go.th The γ-isomer, for example, can be dehydrochlorinated to generate γ-pentachlorocyclohexene. nih.gov

Metabolites of HCH Isomers
HCH IsomerKey Metabolites
α-HCH2,4,6-Trichlorophenol, 2,3,4,6-Tetrachlorophenol, Pentachlorocyclohexene nih.gov
γ-HCH (Lindane)2,3,5-Trichlorophenol, 2,4,5-Trichlorophenol, 2,4,6-Trichlorophenol, Pentachlorocyclohexene nih.govlindane.org
General (All Isomers)Trichlorophenols, Tetrachlorophenols, Pentachlorophenol inchem.org

All HCH isomers are lipophilic and tend to accumulate in adipose (fatty) tissue. cdc.govinchem.org However, the extent and duration of storage vary significantly between isomers, which is inversely related to their rate of metabolism. inchem.org

The β-isomer is the most persistent and metabolically stable, largely due to the equatorial position of all its chlorine atoms. dss.go.th This stability results in greater and more prolonged storage in fat compared to other isomers. inchem.org It is stored at levels over 30 times higher than the γ-isomer at equivalent dosages and is metabolized much more slowly. inchem.orglindane.org Consequently, β-HCH is consistently found in higher concentrations in human fat, blood, and breast milk. dss.go.th The clearance half-life for β-HCH is significantly longer than for other isomers; the median half-life of β-HCH in the blood of former lindane plant workers was estimated to be 7.2 years. cdc.govdss.go.th

In contrast, the γ-HCH and α-HCH isomers are more rapidly metabolized and eliminated from the body. inchem.orgdss.go.th The half-life of γ-HCH has been estimated to be only about one day. dss.go.th In rats, the whole-body elimination half-lives for β-isomers can range from 37 to 71 days. inchem.org

Isomer-Specific Deposition and Clearance
IsomerFat Deposition CharacteristicsEstimated Clearance Half-life in Humans
α-HCHLess persistent than β-HCH, more rapidly metabolized. inchem.orgShorter than β-HCH.
β-HCHMost persistent and stable; accumulates to the greatest degree in fat. cdc.govinchem.orgdss.go.th~7.2 years (in blood). cdc.govdss.go.th
γ-HCH (Lindane)Rapidly metabolized and less persistent than β-HCH. dss.go.th~1 day. dss.go.th

Health Effects Associated with this compound Exposure

This compound (HCH), a synthetic organochlorine pesticide, has been linked to a variety of adverse health effects in humans and animals. Exposure to its different isomers, particularly alpha (α-HCH), beta (β-HCH), and gamma (γ-HCH, also known as lindane), can lead to a range of toxicological outcomes affecting multiple organ systems.

Neurological Effects

Exposure to HCH isomers has been shown to induce significant neurological effects. The central nervous system (CNS) is a primary target, with effects ranging from CNS depression or restlessness to excitation, ataxia, spasms, seizures, and convulsions. cdc.gov Animal studies have demonstrated that γ-HCH can cause seizures and convulsions. cdc.gov

The neurotoxicity of HCH is attributed to several mechanisms:

Enhanced Synaptic Activity: HCH can alter the normal functioning of synapses, the junctions between nerve cells. inchem.org

Altered GABA Activity: A key mechanism of HCH neurotoxicity involves its interaction with the gamma-aminobutyric acid (GABA) system. researchgate.net Specifically, γ-HCH acts as a blocker of the GABAA receptor channel, which is a major inhibitory neurotransmitter system in the brain. researchgate.netnih.govnih.gov This blockage can lead to hyperexcitability and convulsions. nih.gov Conversely, α- and δ-HCH have been found to potentiate GABA-induced currents. researchgate.net

ATPase Inhibition: HCH has been shown to inhibit the activity of Na+-K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients necessary for nerve cell function. inchem.org

Developmental neurotoxicity has also been observed in animals exposed to γ-HCH, leading to seizures, convulsions, and changes in motor activity, learning, and memory in offspring. cdc.gov

Hepatotoxicity

The liver is another major target organ for HCH toxicity. cdc.gov Exposure to HCH isomers can lead to various forms of liver damage.

Key aspects of HCH-induced hepatotoxicity include:

Liver Effects: Studies in animals have shown that oral exposure to HCH can cause histological changes in the liver, including hepatocellular carcinoma. cdc.gov Increased liver weight is another common finding. cdc.gov

Hepatic Oxidative Capacity: γ-HCH is thought to interfere with the liver's oxidative capacity. inchem.org This can lead to an imbalance in the production of reactive oxygen species (ROS), causing oxidative stress. nih.gov

Glutathione Metabolism: HCH exposure can disrupt glutathione metabolism, a critical component of the liver's antioxidant defense system. inchem.orgnih.govnih.gov Depletion of glutathione can leave the liver more susceptible to damage from oxidative stress. nih.gov

Lipid Metabolism: Increased lipid metabolism is another potential mechanism for HCH-induced liver toxicity. inchem.org HCH can also cause an elevation in lipid peroxides in liver cell fractions. nih.gov

Immunological Effects

There is evidence to suggest that HCH can adversely affect the immune system. cdc.gov Animal studies have shown that exposure to β-HCH can lead to a decrease in the proliferative responses of lymphocytes to mitogens. nih.gov Furthermore, suppression of the immune system has been demonstrated in studies with γ-HCH. cdc.gov In utero exposure to HCH in mice has been shown to alter the immune system of the offspring. inchem.org

Reproductive and Developmental Effects

HCH isomers have been shown to have significant reproductive and developmental toxicity. cdc.govnih.gov

Reproductive Effects: In males, lindane exposure has been associated with disrupted testicular morphology, decreased spermatogenesis, and reduced plasma androgen concentrations. nih.gov In females, it can disrupt the estrous cycle and decrease serum estrogen and progesterone levels. nih.gov

Developmental Effects: Prenatal exposure to HCH has been linked to adverse developmental outcomes. researchgate.net In animal studies, exposure during gestation has led to increased fetal resorptions, increased perinatal mortality, and effects on the development of the reproductive tracts, central nervous system, heart, liver, thymus, and spleen in offspring. cdc.govnih.gov

Endocrine Disrupting Properties

Several HCH isomers are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. researchgate.netnih.govnih.gov

Estrogenic Activity: Both γ-HCH and β-HCH have demonstrated weak estrogenic activity. researchgate.net

Interference with Steroidogenesis: The α-, β-, γ-, and δ-isomers of HCH can interfere with the production of steroid hormones. researchgate.net

Mechanism of Action: As EDCs, HCH isomers can mimic the action of natural hormones or block their effects, leading to disruptions in normal endocrine function. trjfas.org

Carcinogenicity

The carcinogenicity of HCH has been a subject of extensive research. The International Agency for Research on Cancer (IARC) has classified HCH isomers under Group 2B, indicating they are possibly carcinogenic to humans. inchem.org

Hepatocellular Carcinomas: Oral administration of technical-grade HCH, as well as its α-, β-, and γ-isomers, has been shown to produce liver tumors, including hepatocellular carcinomas, in mice. nih.govnih.govinchem.org The α-isomer has also been linked to liver tumors in rats. nih.govnih.gov

Aplastic Anemia and Leukemia: Some case reports have suggested a link between exposure to HCH or lindane and the occurrence of aplastic anemia and leukemia. nih.govinchem.orglindane.org

Lung Cancer: An increased risk of lung cancer mortality has been observed in agricultural workers who used HCH, among other pesticides. inchem.orgnih.gov

Specific Isomer Toxicity Profiles (e.g., β-HCH estrogenicity, α-HCH toxicity)

The toxicity of this compound (HCH) is not uniform across its isomers; each possesses a distinct toxicological profile. The persistence and metabolic fate of each isomer significantly influence its specific toxicity.

Beta-Hexachlorocyclohexane (β-HCH): Estrogenicity and Persistence

The β-isomer of HCH is particularly noteworthy for its persistence in biological tissues and its estrogenic effects. dss.go.th Due to its high lipophilicity and resistance to metabolism, β-HCH bioaccumulates in fatty tissues. researchgate.netnih.gov Consequently, it is the most commonly detected HCH isomer in human fat, blood, and breast milk. researchgate.netresearchgate.net This persistence makes it a significant concern for long-term exposure.

Research has highlighted the endocrine-disrupting properties of β-HCH, specifically its estrogenic activity. dss.go.th Studies have indicated that β-HCH can mimic the effects of estrogen in mammalian cells, laboratory animals, and fish. dss.go.th This estrogenicity is a key toxicological concern. In addition to its endocrine effects, β-HCH has been shown to cause more severe degenerative changes in renal tubules compared to other isomers in animal studies. dss.go.th The U.S. Environmental Protection Agency (EPA) has classified β-HCH as a possible human carcinogen, based on evidence of benign liver tumors in exposed mice. cdc.govcdc.gov

Alpha-Hexachlorocyclohexane (α-HCH): Toxicity and Carcinogenicity

Alpha-HCH is another significant isomer with a distinct toxicity profile, primarily targeting the liver. nih.gov The EPA has classified α-HCH as a probable human carcinogen. cdc.govnih.gov This classification is based on sufficient evidence of carcinogenicity in animals, where it has been shown to cause hepatic nodules and hepatocellular carcinomas in mice and rats. nih.govepa.gov

The acute toxicity of HCH isomers in rats has been observed in the order of gamma > alpha > delta > beta. However, the toxicity from repeated doses follows a different pattern: beta > alpha > gamma > delta. inchem.org The long-term toxicity of the isomers is directly related to their storage in adipose tissue and inversely related to their metabolic rate. inchem.org In addition to its carcinogenic potential, α-HCH can also induce non-cancerous liver damage. nih.gov

The following table summarizes the carcinogenicity classifications of HCH isomers by the International Agency for Research on Cancer (IARC) and the U.S. EPA.

Table 1: Carcinogenicity Classifications of HCH Isomers

Isomer IARC Classification U.S. EPA Classification
α-HCH Group 2B: Possibly carcinogenic to humans B2: Probable human carcinogen
β-HCH Group 2B: Possibly carcinogenic to humans C: Possible human carcinogen
γ-HCH Group 2B: Possibly carcinogenic to humans B2/C: Suggestive evidence of carcinogenicity
Technical HCH Group 2B: Possibly carcinogenic to humans B2: Probable human carcinogen
δ-HCH - D: Not classifiable as to human carcinogenicity

Biomonitoring of Human Exposure

Biomonitoring is a critical tool for assessing human exposure to HCH by measuring the levels of HCH isomers or their metabolites in biological samples. who.inteuropa.eu This approach provides an integrated measure of exposure from all sources, including diet, inhalation, and dermal contact. cdc.gov

Biological Matrices for HCH Measurement

The lipophilic nature of HCH isomers means they tend to accumulate in fatty tissues. iiab.me Consequently, several biological matrices can be used for biomonitoring, with blood and breast milk being common choices.

Blood Serum: Blood serum is frequently used to measure circulating levels of HCH isomers. Finding a measurable amount of HCH in serum indicates that exposure has occurred. iiab.me

Adipose Tissue: Direct measurement in adipose tissue provides an indication of long-term body burden due to the persistence of isomers like β-HCH.

Breast Milk: The presence of HCH in breast milk is a significant indicator of maternal exposure and a potential route of exposure for infants. nih.goviiab.me

Interpreting Biomonitoring Data

Biomonitoring data is instrumental for public health officials to determine if individuals or populations have been exposed to higher levels of HCH than the general population. iiab.me These studies can also help identify determinants of contamination. For example, a biomonitoring study in an industrial area in Italy found that consumption of locally produced food, especially eggs and beef, and the use of private well water were associated with higher β-HCH blood levels. deplazio.it

Due to its persistence, β-HCH is the isomer most consistently found at the highest concentrations in human samples, even though γ-HCH (lindane) was the active ingredient in the most widely used commercial HCH product. researchgate.netresearchgate.net This is because γ-HCH is more rapidly metabolized and excreted from the body. researchgate.net Therefore, the presence and concentration of β-HCH are often used as key indicators of past exposure to technical HCH mixtures.

The following table presents a summary of findings from a biomonitoring study conducted in the Sacco River Valley, Italy, which was affected by industrial contamination.

Table 2: Beta-HCH Serum Concentrations in a Contaminated Region of Italy

Population Group Geometric Mean (ng/g lipid) 95% Confidence Interval (ng/g lipid)
Residents within 1 km of the river 143.8 120.8 - 171.1
Residents > 1 km from the river 85.1 71.9 - 100.7

Data adapted from a biomonitoring study in a region with historical industrial contamination.

Policy, Management, and Future Research Directions

Compliance with International Conventions (e.g., Stockholm Convention)

Hexachlorocyclohexane (B11772) (HCH) isomers are recognized as persistent organic pollutants (POPs) under the Stockholm Convention, a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. iisd.org The convention, which entered into force on May 17, 2004, lists chemicals in three annexes that dictate the level of control required for each substance. iisd.org

In 2009, alpha-hexachlorocyclohexane (alpha-HCH) and beta-hexachlorocyclohexane (beta-HCH) were added to Annex A of the Stockholm Convention, marking them for elimination. iisd.orgkemi.se These isomers are byproducts of the production of lindane (gamma-HCH). iisd.orgpops.int The listing of a substance under the Stockholm Convention legally binds the parties to the convention to take measures to eliminate or restrict its production and use. nih.govresearchgate.net

Parties to the Stockholm Convention are required to develop and implement national implementation plans (NIPs) to manage and eliminate the POPs listed in the convention. kemi.se For alpha-HCH and beta-HCH, this includes a ban on their production and use. pops.int The convention also mandates that parties prohibit the recycling or reuse of stockpiles containing these substances. pops.int The addition of new chemicals like the HCH isomers presents ongoing challenges for developing countries in particular, as they must update their national implementation plans, create new inventories, and devise strategies for managing these substances. iisd.org

The Persistent Organic Pollutants Review Committee (POPRC) is responsible for reviewing and recommending new chemicals for inclusion in the convention. iisd.org A substance is considered for inclusion if it meets specific screening criteria related to persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects on human health or the environment. iisd.org

Table 1: this compound Isomers under the Stockholm Convention

IsomerYear ListedAnnexStatus
Alpha-hexachlorocyclohexane2009Annex AElimination
Beta-hexachlorocyclohexane2009Annex AElimination
Lindane (gamma-hexachlorocyclohexane)2009Annex AElimination (with specific exemptions)

Environmentally Sound Management of this compound Waste and Stockpiles

The production of lindane was an inefficient process that generated a significant amount of waste, primarily composed of other HCH isomers. researchgate.net For every ton of lindane produced, it is estimated that up to eight tons of alpha- and beta-HCH were generated as waste products. pops.int This has resulted in an estimated 4 to 7 million tonnes of HCH waste being discarded and stockpiled globally over approximately 60 years of lindane production. nih.govresearchgate.net

Article 6 of the Stockholm Convention specifically addresses the management of POPs wastes. pops.int It mandates that parties handle wastes and stockpiles in a safe, efficient, and environmentally sound manner. pops.int The primary objective is the destruction or irreversible transformation of the POP content, taking into account international rules, standards, and guidelines. pops.int The Basel Convention's "General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants" provides a framework for this process. basel.int

The management of these vast stockpiles and contaminated sites represents a significant financial burden for many countries. pops.int The costs associated with the environmentally sound management of HCH waste include identification, securing of sites, and the remediation of contaminated areas. nih.govresearchgate.netpops.int Due to these high costs, international co-financing mechanisms are considered crucial to assist developing countries in addressing the legacy of HCH stockpiles and contaminated soils. pops.int It is believed that many locations where HCH waste was stockpiled or discarded are not secure, leading to ongoing environmental contamination through leaching and volatilization. nih.govresearchgate.net

Table 2: Estimated Global this compound Waste

ParameterEstimated Quantity
Total HCH Waste Generated4 to 7 million tonnes
Waste per ton of LindaneUp to 8 tonnes
Documented Deposited WasteApproximately 1.9 million tonnes

Research Gaps and Future Investigative Avenues

Despite the progress made in understanding and managing HCH contamination, several research gaps and areas for future investigation remain. A primary area of focus is the development of more cost-effective and sustainable remediation technologies. nih.gov While bioremediation shows promise, further research is needed to optimize its performance under various field conditions and to understand the complex interactions between microorganisms, HCH isomers, and the soil matrix. nih.gov

Another important avenue for future research is the valorization of HCH waste. unizar.es This involves investigating methods to transform HCH residues into higher value-added chemicals, which could help to offset the high costs of remediation and contribute to a circular economy approach. unizar.es

There is also a need for more comprehensive inventories of HCH-contaminated sites at both national and global levels. researchgate.net A more systematic and coordinated process for assessing and securing these sites is crucial for preventing further environmental and human health impacts. researchgate.net

Further research could also focus on:

The long-term effectiveness and potential byproducts of different remediation technologies.

The development of improved models to predict the fate and transport of HCH in the environment, particularly in complex geological settings.

The potential synergistic effects of HCH with other co-contaminants often found at dump sites.

Socio-economic analyses of different management and remediation strategies to inform policy-making.

Addressing these research gaps will be essential for the effective and sustainable management of the global legacy of HCH contamination.

Q & A

Q. What analytical methods are recommended for quantifying HCH isomers in environmental samples?

Gas chromatography (GC) coupled with electron capture detectors (ECD) or mass spectrometry (MS) is the gold standard for HCH isomer separation and quantification. For enantiomer-specific analysis, chiral columns like Astec® CHIRALDEX™ are used to resolve α-HCH enantiomers, which exhibit differential environmental degradation . Method validation should include calibration with certified reference standards (e.g., PESTANAL® mixtures) and confirmation via retention time matching and ion fragmentation patterns .

Q. How do the physical-chemical properties of HCH isomers influence their environmental distribution?

The persistence and partitioning of α-, β-, and γ-HCH isomers depend on their aqueous solubility, octanol-water partition coefficients (KOW), and vapor pressure. β-HCH has the highest KOW (log KOW ≈ 3.8–4.1) and lowest vapor pressure, leading to bioaccumulation in fatty tissues, whereas α- and γ-HCH are more volatile and prevalent in air/soil . Thermodynamic consistency checks (e.g., Henry’s law constants) are critical for modeling global transport .

Q. What epidemiological study designs are most robust for assessing HCH toxicity in humans?

Cohort and case-control studies with individual exposure biomarkers (e.g., serum β-HCH levels) are prioritized over ecological studies. Key criteria include:

  • Confounding factor adjustment (e.g., age, diet).
  • Dose-response analysis using quantile regression.
  • Exclusion of studies relying solely on aggregate exposure data . For example, Wang et al. (2021a) linked β-HCH exposure to immunological effects via nested case-control designs .

Advanced Research Questions

Q. How can experimental animal studies be optimized to resolve contradictions in HCH isomer toxicity?

Conflicting results (e.g., hepatic effects of α-HCH) arise from variations in exposure duration, species sensitivity, and endpoint selection. Best practices include:

  • Multi-generational designs (e.g., 2-generation rat studies with premating to postnatal day 98 exposure).
  • Harmonized OECD guidelines for endocrine disruption assays.
  • Systematic bias assessment using tools like ROBINS-I for in vivo studies . For instance, Traina et al. (2003) identified γ-HCH neurotoxicity in mice using gestational exposure windows (GDs 9–16) .

Q. What molecular mechanisms underlie the enantiomer-specific degradation of α-HCH in soil?

Enantioselective degradation is mediated by microbial enzymes like LinA (dehydrochlorinase) and LinB (haloalkane dehalogenase). Compound-specific isotope analysis (CSIA) and enantiomer fractionation (EF) reveal that Sphingopyxis spp. preferentially degrade (+)-α-HCH via oxidative pathways, leaving (−)-α-HCH enriched in aged contaminants . Metagenomic profiling of HCH-contaminated soils can identify lin gene clusters for bioremediation optimization .

Q. How do computational models address discrepancies in predicting HCH isomer partitioning behavior?

Quantum chemical models (e.g., COSMOtherm) qualitatively predict β-HCH’s unique octanol-air partitioning (log KOA ≈ 10.2) but struggle with absolute accuracy. Hybrid approaches combining chromatographic measurements (e.g., HPLC retention indices) and solvation parameter models improve predictions for air-water-soil interfaces . Discrepancies arise from neglecting isomer-specific dipole moments and steric effects in SPARC/EPI-suite .

Q. What strategies validate the carcinogenic potential of HCH isomers across experimental systems?

Integrated evidence synthesis combines:

  • In vitro assays (e.g., Ames test for mutagenicity, ER/AR receptor binding).
  • Rodent bioassays with histopathological confirmation (e.g., hepatocellular adenomas in γ-HCH-exposed mice).
  • Epidemiological meta-analyses weighted by study confidence (e.g., IARC’s classification of γ-HCH as Group 1 carcinogen) . Contradictions in β-HCH carcinogenicity (e.g., Kashyap et al., 1979 vs. Rivett et al., 1978) highlight the need for standardized dosing and endpoint harmonization .

Methodological Tables

Table 1. Key Physicochemical Properties of HCH Isomers

Isomerlog KOWVapor Pressure (Pa, 25°C)Aqueous Solubility (mg/L)
α-HCH3.8–4.00.00350.5–2.0
β-HCH4.1–4.50.00070.1–0.5
γ-HCH3.7–3.90.00567.0–10.0
Source: Xiao et al. (2004); Goss et al. (2008)

Table 2. Confidence Ratings for HCH Toxicity Studies

OutcomeHuman Studies (Confidence)Animal Studies (Confidence)
ImmunologicalModerate (e.g., Wang 2021a)Low (e.g., Traina 2003)
HepaticInsufficientHigh (e.g., Palmer 1978)
CarcinogenicityLimited (β-HCH)Sufficient (γ-HCH)
Source: ATSDR (2024); IARC (1987)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.